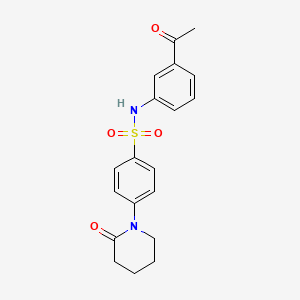
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol, also known as Fasudil, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Fasudil was first developed as a vasodilator, but its pharmacological properties have since been explored for a variety of other indications.
作用機序
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is a potent inhibitor of Rho-kinase, an enzyme that plays a key role in regulating smooth muscle contraction and cell motility. By inhibiting Rho-kinase, 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol reduces the constriction of blood vessels and promotes vasodilation. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol also has neuroprotective effects, which are thought to be mediated through its ability to inhibit Rho-kinase and reduce inflammation.
Biochemical and Physiological Effects
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to have a variety of biochemical and physiological effects. In addition to its vasodilatory and neuroprotective effects, 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to reduce oxidative stress, inhibit apoptosis, and modulate the immune response. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has several advantages as a research tool. It is a well-characterized molecule with a known mechanism of action, making it a useful tool for studying Rho-kinase signaling pathways. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is also relatively easy to synthesize and has a low toxicity profile, making it a safe and effective tool for in vitro and in vivo experiments.
One limitation of 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is its poor solubility in water, which can make it difficult to administer in certain experimental settings. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is also metabolized quickly in vivo, which can limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for research on 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to improve cognitive function and reduce inflammation in animal models of these diseases, and further research is needed to determine its potential as a treatment.
Another potential area of research is 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol's effects on cancer. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to have anti-cancer effects in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy.
Finally, 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol's effects on cardiovascular disease and stroke continue to be an area of active research. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to reduce blood pressure and improve blood flow in animal models of hypertension and stroke, and further research is needed to determine its potential as a treatment for these conditions.
合成法
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol can be synthesized through a multistep process that involves the condensation of 2-methoxyphenol with 3,4-dimethoxybenzaldehyde to form a Schiff base. This intermediate is then reduced with sodium borohydride to yield the final product, 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol.
科学的研究の応用
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been the subject of numerous scientific studies, primarily for its potential therapeutic applications. Research has focused on its effects on cardiovascular disease, stroke, and neurodegenerative disorders. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has also been studied for its potential as an anti-cancer agent.
特性
IUPAC Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-12-4-5-15(20)14(9-12)18-13-10-17(23-3)16(22-2)8-11(13)6-7-19-18/h4-5,8-10,18-20H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAUCQPRSJTDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2C3=CC(=C(C=C3CCN2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4880237.png)

![N-(2-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4880244.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B4880245.png)

![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B4880247.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B4880256.png)
![10-benzoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4880275.png)
![5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4880287.png)


![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B4880305.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(tetrahydro-2H-thiopyran-4-yl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4880312.png)